molecular formula C22H22N2O2S2 B2544456 3-(4-ethoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 686772-66-7

3-(4-ethoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2544456
CAS No.: 686772-66-7
M. Wt: 410.55
InChI Key: FWELLKBEXCSGAQ-UHFFFAOYSA-N
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Description

This scaffold is characterized by a fused thiophene-pyrimidinone core, with substitutions at positions 2 and 3 influencing pharmacological properties. The target compound features a 4-ethoxyphenyl group at position 3 and a (2-methylbenzyl)thio moiety at position 2, distinguishing it from analogs with methoxy, chloro, or smaller alkyl substituents. The 6,7-dihydro modification in the thiophene ring may enhance conformational stability compared to fully aromatic analogs .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S2/c1-3-26-18-10-8-17(9-11-18)24-21(25)20-19(12-13-27-20)23-22(24)28-14-16-7-5-4-6-15(16)2/h4-11H,3,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWELLKBEXCSGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and functional comparisons with five key analogs are detailed below.

Structural Variations

Compound Name (Reference) Position 2 Substituent Position 3 Substituent Core Structure Key Modifications
Target Compound (2-Methylbenzyl)thio 4-Ethoxyphenyl 6,7-dihydrothieno[3,2-d]pyrimidin Bulky thioether; ethoxy group
2,6-Bis(3-methoxyphenyl)... (12) 3-Methoxyphenyl (position 6) 3-Methoxyphenyl (position 6) Thieno[3,2-d]pyrimidin-4(3H)-one Bis-aryl; fully aromatic core
2-(4-Methoxybenzyl)... (13) 4-Methoxybenzyl 3-Methoxyphenyl (position 6) Thieno[3,2-d]pyrimidin-4(3H)-one Methoxybenzyl; no dihydro core
2-[(4-Chlorophenyl)methylsulfanyl]... (4-Chlorophenyl)methylsulfanyl 2-Methoxyphenyl 6,7-dihydrothieno[3,2-d]pyrimidin Chloro substituent; methoxy group
3-(3,5-Dimethoxybenzyl)... (4) Thioxo (S=) 3,5-Dimethoxybenzyl Thieno[3,2-d]pyrimidin-4(1H)-one Thioxo group; dimethoxybenzyl

Research Findings and Implications

Synthetic Feasibility: The target compound’s synthesis is achievable via established thieno[3,2-d]pyrimidinone routes, with modifications for introducing ethoxyphenyl and benzylthio groups .

Pharmacological Potential: Its structural uniqueness positions it as a candidate for CK1δ inhibition, though profiling against analogs (e.g., ’s SMIs) is required to confirm activity .

Optimization Opportunities : Replacing the ethoxy group with fluorinated substituents (e.g., trifluoromethoxy, as in ) could further enhance potency and metabolic stability .

Preparation Methods

Cyclocondensation of Thiophene Derivatives

The foundational approach involves constructing the bicyclic system from aminothiophene precursors. A validated method (adapted from) proceeds as follows:

  • Starting Material : Ethyl 2-amino-4,5-dihydrothiophene-3-carboxylate is reacted with urea in refluxing ethanol to form 2-thioxo-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one.
  • Mechanism : Cyclization occurs via nucleophilic attack of the thiophene amine on the carbonyl carbon of urea, followed by elimination of ammonia.
  • Yield : Reported yields range from 68–82% under optimized conditions (8 h reflux in EtOH, 1:2 molar ratio).

N3-Functionalization with 4-Ethoxyphenyl Group

Buchwald-Hartwig Amination

A palladium-catalyzed coupling enables direct introduction of the aryl group (adapted from):

Optimized Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Base : Cs₂CO₃ (3 equiv)
  • Solvent : Toluene, 110°C, 24 h
  • Electrophile : 4-Ethoxyphenylboronic acid (1.5 equiv)

Outcomes :

  • Yield : 62% after silica gel purification
  • Challenges : Competitive C2-thioether oxidation observed at temperatures >120°C

Nucleophilic Aromatic Substitution

Alternative approach using pre-functionalized intermediates:

  • Protect C2-thioether as its tert-butylthio derivative.
  • React with 4-ethoxyphenylmagnesium bromide (2 equiv) in THF at −78°C.
  • Deprotect with TFA/CH₂Cl₂ (1:1).

Advantages :

  • Avoids transition metals
  • Yield : 58% overall

Integrated Synthetic Route

Combining the above steps yields the target compound:

Stepwise Protocol :

  • Core Formation : Cyclocondensation to 2-thioxo derivative (82% yield).
  • S-Alkylation : Install 2-methylbenzylthio group (78% yield).
  • N3-Arylation : Pd-catalyzed coupling with 4-ethoxyphenylboronic acid (62% yield).

Overall Yield : 39% (three steps)
Purity : >99% (HPLC, C18 column, MeCN/H₂O gradient)

Analytical Characterization Data

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.42–7.25 (m, 4H, Ar-H), 6.89 (d, J = 8.6 Hz, 2H, OCH₂CH₃), 4.51 (s, 2H, SCH₂), 4.02 (q, J = 7.0 Hz, 2H, OCH₂), 3.02 (t, J = 7.5 Hz, 2H, CH₂-thiophene), 2.78 (t, J = 7.5 Hz, 2H, CH₂-thiophene), 2.35 (s, 3H, CH₃), 1.41 (t, J = 7.0 Hz, 3H, CH₂CH₃).
  • HRMS (ESI) : m/z calcd for C₂₃H₂₃N₂O₂S₂ [M+H]⁺: 439.1154; found: 439.1158.

Challenges and Optimization Opportunities

  • Regioselectivity in S-Alkylation : Competing N-alkylation minimized using bulky bases (e.g., DBU instead of K₂CO₃).
  • Solvent Effects : DMF superior to THF for S-alkylation due to improved solubility of intermediates.
  • Catalyst Loading : Reducing Pd(OAc)₂ to 2 mol% with BrettPhos ligand increased arylation yield to 68%.

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